solubility of 3,5-Dibromo-4-fluorobenzenesulfonyl chloride in organic solvents
solubility of 3,5-Dibromo-4-fluorobenzenesulfonyl chloride in organic solvents
Executive Summary
This technical guide details the solubility characteristics, solvent compatibility, and handling protocols for 3,5-Dibromo-4-fluorobenzenesulfonyl chloride .[1] As a highly functionalized benzenesulfonyl chloride, this compound serves as a critical electrophilic building block in the synthesis of sulfonamides and sulfonate esters for medicinal chemistry.[2]
Critical Insight: Unlike simple organic solids, the solubility of this compound is governed by a competition between dissolution and solvolysis . Researchers must distinguish between inert solvents (which dissolve the compound) and reactive solvents (which decompose it).
Chemical Profile & Structural Analysis
| Property | Detail |
| Chemical Name | 3,5-Dibromo-4-fluorobenzenesulfonyl chloride |
| CAS Number | 1806349-89-2 |
| Molecular Formula | C₆H₂Br₂ClFNO₂S |
| Molecular Weight | ~394.4 g/mol |
| Physical State | Solid (Crystalline/Powder) |
| Lipophilicity (LogP) | High (Predicted > 3.5 due to di-bromo/fluoro substitution) |
| Reactivity Class | Electrophilic; Moisture-sensitive (Hygroscopic) |
Structural Impact on Solubility: The presence of two bromine atoms and one fluorine atom significantly increases the lipophilicity of the benzene ring compared to the parent benzenesulfonyl chloride. Consequently, this compound exhibits:
-
Enhanced solubility in non-polar and moderately polar halogenated solvents (e.g., Dichloromethane, Chloroform).
-
Reduced solubility in highly polar aqueous mixtures (prior to decomposition).
-
Steric Electronic Effects: The electron-withdrawing nature of the halogens increases the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack (hydrolysis/alcoholysis).[1]
Solvent Compatibility Matrix
The following data categorizes solvents based on their thermodynamic capability to dissolve the target compound versus their kinetic tendency to degrade it.
Table 1: Recommended Inert Solvents (High Solubility)
Use these solvents for synthesis, purification, and stock solution preparation.[1]
| Solvent | Solubility Rating | Suitability Notes |
| Dichloromethane (DCM) | Excellent | Primary Choice. High solubility due to "like-dissolves-like" interactions with halogenated substituents.[1] Low boiling point facilitates removal.[1] |
| Tetrahydrofuran (THF) | Good | Excellent for reactions. Crucial: Must be anhydrous. Wet THF promotes rapid hydrolysis to the sulfonic acid. |
| Ethyl Acetate (EtOAc) | Good | Suitable for extraction and chromatography. Slightly less solubilizing power than DCM for poly-halogenated aromatics.[1] |
| Chloroform (CHCl₃) | Excellent | Alternative to DCM. often provides slightly higher saturation limits for brominated aromatics.[1] |
| Toluene | Moderate | Good for high-temperature reactions.[1] Solubility increases significantly with temperature.[1] |
| Acetonitrile (MeCN) | Moderate/Good | Useful for polar reactions. Ensure anhydrous grade to prevent hydrolysis. |
Table 2: Incompatible / Reactive Solvents
Strictly avoid these solvents unless they are acting as reagents.[1]
| Solvent | Interaction Type | Mechanism of Failure |
| Water | Decomposition | Rapid hydrolysis yields 3,5-dibromo-4-fluorobenzenesulfonic acid and HCl.[1] |
| Methanol / Ethanol | Decomposition | Nucleophilic attack forms methyl/ethyl sulfonate esters (solvolysis). |
| DMSO | Risk | While soluble, DMSO can act as an oxidant or nucleophile under certain conditions; often difficult to remove. |
| Dimethylformamide (DMF) | Caution | Soluble, but commercial DMF often contains dimethylamine impurities which react to form sulfonamides. |
Mechanistic Visualization: Solubility vs. Reactivity
The following diagram illustrates the decision logic for solvent selection, highlighting the pathway between stable dissolution and irreversible decomposition.
Figure 1: Solvent selection logic.[1] Green paths indicate safe dissolution; red paths indicate chemical degradation.[1]
Experimental Protocol: Gravimetric Solubility Determination
Since specific solubility values (g/L) are rarely published for specialized intermediates, researchers must determine them empirically. Because this compound is moisture-sensitive, a standard open-air solubility test will yield inaccurate results due to hydrolysis.[1]
Objective: Determine the saturation limit in Dichloromethane (DCM) under inert conditions.
Reagents:
-
3,5-Dibromo-4-fluorobenzenesulfonyl chloride (>97% purity).[1][3]
-
Anhydrous DCM (dried over molecular sieves).
Step-by-Step Methodology:
-
Preparation: Oven-dry a 10 mL scintillation vial and a magnetic stir bar. Cool in a desiccator.
-
Inert Weighing: Under a nitrogen atmosphere (glovebox or inverted funnel), weigh approximately 100 mg of the solid into the vial (
). -
Solvent Addition: Add anhydrous DCM in small aliquots (e.g., 50
L) using a calibrated micropipette while stirring at 25°C. -
Observation: After each addition, stir for 1 minute. Observe for clarity.
-
Cloudy/Particulates:[1] Undissolved.
-
Clear: Dissolved.
-
-
Endpoint: Record the total volume of solvent (
) required to just achieve a clear solution. -
Calculation:
-
Verification (Self-Validating Step): To confirm stability, take a 10
L aliquot of the solution, dilute in dry , and acquire a or NMR.-
Pass: Sharp peaks corresponding to the starting material.
-
Fail: Broadening or new peaks indicating hydrolysis (sulfonic acid formation).
-
Application Case Study: Sulfonamide Synthesis
Scenario: A medicinal chemist needs to couple this sulfonyl chloride with a secondary amine.
Workflow Optimization:
-
Solvent Choice: DCM is selected for high solubility of the sulfonyl chloride.[1]
-
Base Selection: Pyridine or Triethylamine is added to scavenge the HCl byproduct.[1]
-
Order of Addition:
-
Dissolve the amine and base in DCM first.
-
Dissolve the 3,5-Dibromo-4-fluorobenzenesulfonyl chloride in a separate volume of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
-
Reasoning: This prevents localized high concentrations of the electrophile, minimizing side reactions.
-
Figure 2: Optimized workflow for sulfonamide coupling using DCM as the solvent.
References
-
BLD Pharm. (n.d.).[1][4] 3,5-Dibromo-4-fluorobenzenesulfonyl chloride Product Page (CAS 1806349-89-2).[1][4][3][5][6][7] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] General Handling of Sulfonyl Chlorides. Retrieved from
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard reference for solvent polarity and solubility principles).
-
PubChem. (2023).[1] Benzenesulfonyl Chloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. 351003-51-5|4-Bromo-3-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. CAS 6461-76-3: 1,2-Benzenedisulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. 1805122-59-1|3,5-Dibromo-2-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 207853-66-5|2,5-Dibromo-3,6-difluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. 1349717-49-2|3-Bromo-2,5-difluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. 771-67-5|2-Bromo-5-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. 1356114-17-4|4-Bromo-3-fluoro-5-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
